molecular formula C21H19ClN6 B11217399 1-(2-chlorophenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(2-chlorophenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11217399
M. Wt: 390.9 g/mol
InChI Key: SGYFBFCGGRVRMP-UHFFFAOYSA-N
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Description

1-[1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenylpiperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenylpiperazine typically involves the condensation of phenyl hydrazines with ethyl acetoacetate, resulting in phenyl-3H-pyrazol-3-ones. These intermediates are then further reacted with appropriate reagents to form the desired pyrazolo[3,4-d]pyrimidine derivatives . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .

Properties

Molecular Formula

C21H19ClN6

Molecular Weight

390.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C21H19ClN6/c22-18-8-4-5-9-19(18)28-21-17(14-25-28)20(23-15-24-21)27-12-10-26(11-13-27)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2

InChI Key

SGYFBFCGGRVRMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5Cl

Origin of Product

United States

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